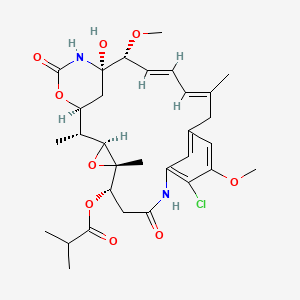
N-Demethylansamitocin P 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Demethylansamitocin P 3 is a derivative of ansamitocin, an antitumor ansamycin antibiotic. It is produced by the bacterium Streptomyces minutiscleroticus IFO 13361. This compound exhibits significant antitumor properties and is used in various scientific research applications, particularly in the field of cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions: N-Demethylansamitocin P 3 is synthesized through microbial conversion of ansamitocin by Streptomyces minutiscleroticus IFO 13361 . The process involves the fermentation of the bacterium in a suitable medium, followed by extraction and purification of the compound.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces minutiscleroticus IFO 13361. The fermentation process is optimized to maximize the yield of the compound. After fermentation, the compound is extracted and purified using various chromatographic techniques .
化学反应分析
Types of Reactions: N-Demethylansamitocin P 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its antitumor properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Various nucleophiles are used to substitute specific functional groups in this compound.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced antitumor activity .
科学研究应用
N-Demethylansamitocin P 3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cancer Therapy: Due to its potent antitumor properties, this compound is extensively studied for its potential use in cancer treatment.
Biological Research: The compound is used in various biological studies to understand its mechanism of action and its effects on different cell lines.
Chemical Research: this compound is used in chemical research to study its chemical properties and reactions.
作用机制
N-Demethylansamitocin P 3 exerts its effects by binding to tubulin, a protein that is essential for cell division. By binding to tubulin, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death). This mechanism is similar to that of other maytansinoids, which are known for their potent antitumor activity .
相似化合物的比较
N-Demethylansamitocin P 3 is similar to other ansamycin antibiotics, such as ansamitocin P 3, maytansinol, and 15-hydroxyansamitocin P 3. it is unique in its structure and its specific antitumor properties. The following are some similar compounds:
Ansamitocin P 3: Another potent antitumor ansamycin antibiotic with a similar mechanism of action.
Maytansinol: A related compound with antitumor properties, used as a precursor for the synthesis of various maytansinoids.
15-Hydroxyansamitocin P 3: A derivative of ansamitocin P 3 with enhanced antitumor activity.
This compound stands out due to its unique chemical structure and its specific applications in cancer therapy and scientific research.
属性
CAS 编号 |
77353-69-6 |
|---|---|
分子式 |
C31H41ClN2O9 |
分子量 |
621.1 g/mol |
IUPAC 名称 |
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,16-trimethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate |
InChI |
InChI=1S/C31H41ClN2O9/c1-16(2)28(36)42-24-14-25(35)33-20-12-19(13-21(39-6)26(20)32)11-17(3)9-8-10-23(40-7)31(38)15-22(41-29(37)34-31)18(4)27-30(24,5)43-27/h8-10,12-13,16,18,22-24,27,38H,11,14-15H2,1-7H3,(H,33,35)(H,34,37)/b10-8-,17-9-/t18-,22+,23-,24+,27+,30+,31+/m1/s1 |
InChI 键 |
BOYNDXJJKZMFBK-AJWAOHEYSA-N |
SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)NC(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)OC)(NC(=O)O2)O |
手性 SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)NC(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)C(C)C)\C)OC)(NC(=O)O2)O |
规范 SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)NC(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)OC)(NC(=O)O2)O |
| 77353-69-6 | |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


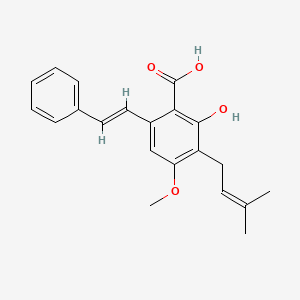
![(2S)-5-[hexyl(methyl)amino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride](/img/structure/B1242600.png)
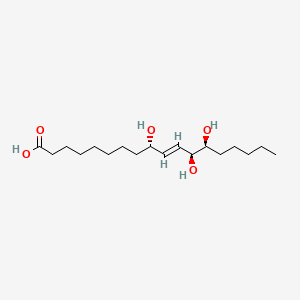
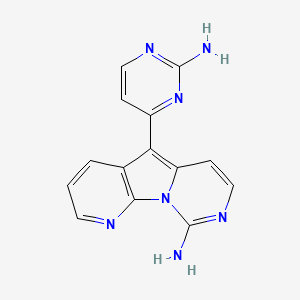
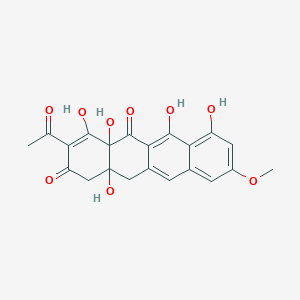
![3-({1-[3-(1H-Imidazol-2-ylamino)-propyl]-1H-indazole-5-carbonyl}-amino)-2-(2,4,6-trimethyl-benzenesulfonylamino)-propionic acid](/img/structure/B1242609.png)
![(2S)-2-amino-5-[[(2S)-3-[5-[(2S)-2-(3-aminopropanoylamino)-2-carboxyethyl]-2,3-dihydroxyphenyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1242610.png)
![[(6Z,11Z,15Z,20Z)-13,14-diethyl-3,4,8,19,23,24-hexamethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropane-3,1-diyl bis(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}carbamate)](/img/structure/B1242612.png)
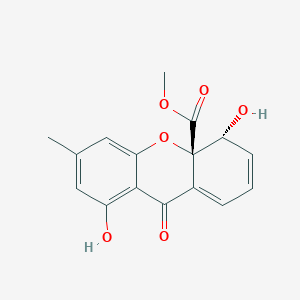
![2-(3-Chloro-6-methyl-8-phenyl-4,5,7,8-tetrahydrothieno[2,3-d]azepin-2-yl)propan-2-ol](/img/structure/B1242614.png)
![WX UK1 [Who-DD]](/img/structure/B1242615.png)
![2-[2-[Bis(2-oxido-2-oxoethyl)amino]ethyl-(2-oxido-2-oxoethyl)amino]acetate; gadolinium(3+)](/img/structure/B1242617.png)
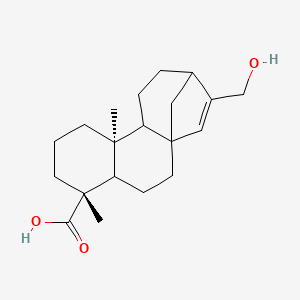
![methyl (2R,10R,15R)-15-hydroxy-2,6,6,10,13,15-hexamethyl-17-methylidene-7,14,16-trioxotetracyclo[11.3.1.02,11.05,10]heptadecane-1-carboxylate](/img/structure/B1242620.png)
